Comparative Efficacy of [3,2-c] vs. [2,3-c] Thienopyridine Ring Fusion Isomers in Glucose-6-Phosphatase Inhibition
The thieno[3,2-c]pyridine core ring system demonstrates equivalent potency to the isomeric [2,3-c] system in glucose-6-phosphatase catalytic site inhibition, and both thienopyridine cores are substantially superior to the corresponding benzo-fused analog, 1,2,3,4-tetrahydroisoquinoline, as established by structure-activity relationship (SAR) analysis [1]. This finding confirms that while both thienopyridine ring fusion isomers are viable scaffolds, substitution of the thienopyridine core with a benzo-fused ring results in marked loss of inhibitory potency.
| Evidence Dimension | Glucose-6-phosphatase catalytic site inhibitory potency (relative) |
|---|---|
| Target Compound Data | Thieno[3,2-c]pyridine core: equipotent to thieno[2,3-c]pyridine core |
| Comparator Or Baseline | Thieno[2,3-c]pyridine core (equipotent); 1,2,3,4-tetrahydroisoquinoline (benzo analog) (significantly less potent) |
| Quantified Difference | Equipotent between [3,2-c] and [2,3-c] isomers; both thienopyridine cores superior to benzo analog (magnitude not numerically specified in source abstract) |
| Conditions | In vitro enzyme inhibition assay (glucose-6-phosphatase catalytic site); SAR study of 4,5,6,7-tetrahydrothienopyridine derivatives |
Why This Matters
Procurement of a building block containing the validated [3,2-c] thienopyridine core ensures alignment with a scaffold proven superior to benzo-fused alternatives in this therapeutic target class.
- [1] Madsen, P., et al. (2000). Glucose-6-phosphatase Catalytic Enzyme Inhibitors: Synthesis and In Vitro Evaluation of Novel 4,5,6,7-Tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines. Journal of Medicinal Chemistry, 43, 2285-2291. View Source
